Glycyrin

Description

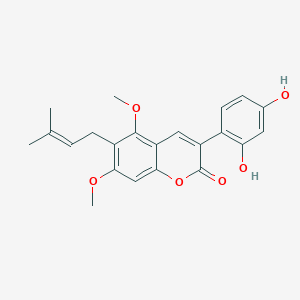

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5,7-dimethoxy-6-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-12(2)5-7-15-19(26-3)11-20-17(21(15)27-4)10-16(22(25)28-20)14-8-6-13(23)9-18(14)24/h5-6,8-11,23-24H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWGXZYUURXJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1OC)C=C(C(=O)O2)C3=C(C=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216255 | |

| Record name | 3-(2,4-Dihydroxy-phenyl)-5,7-dimethoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66056-18-6 | |

| Record name | Glycyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66056-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4-Dihydroxy-phenyl)-5,7-dimethoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994BQ9M3AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycyrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

209 - 211 °C | |

| Record name | Glycyrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Chemical Architecture of Glycerin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glycerin, also known as glycerol, is a simple polyol compound with the IUPAC name propane-1,2,3-triol.[1] Its chemical formula is C₃H₈O₃.[1][2][3] This trihydroxy sugar alcohol is a central intermediate in carbohydrate and lipid metabolism.[4] The structure of glycerin consists of a three-carbon backbone with a hydroxyl (-OH) group attached to each carbon atom.[2][3][5] This molecular arrangement is responsible for its key physical and chemical properties, including its high solubility in water and its hygroscopic nature.[2][5]

Physicochemical Properties of Glycerin

Glycerin is a colorless, odorless, viscous liquid with a sweet taste.[2][6] Its key quantitative properties are summarized in the table below.

| Property | Value | Units | Conditions |

| Molar Mass | 92.094 | g·mol⁻¹ | |

| Density | 1.261 | g/cm³ | 25 °C |

| Melting Point | 17.8 | °C | |

| Boiling Point | 290 | °C | |

| Viscosity | 1.412 | Pa·s | 20 °C |

| Refractive Index | 1.4729 | 20 °C | |

| Surface Tension | 63.4 | mN/m | 20 °C |

Experimental Protocols

Determination of Glycerin Purity by Potentiometric Titration

This method is applicable for determining the purity of glycerin in the absence of other triols or compounds that react with periodate to produce acidic products.

Methodology:

-

Sample Preparation: An accurately weighed sample of glycerin (0.25–0.30 g) is placed in a 250 mL beaker.[7] A stir bar is added to the beaker.

-

Reaction: 30.0 mL of a prepared sodium periodate solution and approximately 150 mL of ultrapure water are added to the beaker.[7] The solution is mixed for 30 seconds, covered, and left in the dark for 30 minutes.[7]

-

Quenching: After 30 minutes, mixing is resumed, and exactly 10.0 mL of a propylene glycol solution is added. The beaker is then covered and placed in the dark for an additional 20 minutes.[7]

-

Titration: The sample is removed from the dark, and the solution is titrated with a standardized 0.1 mol/L sodium hydroxide solution to the last potentiometric endpoint.[7]

-

Blank Determination: A blank titration is performed using the same procedure but without the glycerin sample.[7]

-

Calculation: The purity of glycerin is calculated based on the volume of sodium hydroxide solution consumed by the sample and the blank.

Synthesis of Glycerin via Saponification of Triglycerides

This protocol describes a common laboratory-scale synthesis of glycerin from vegetable oil.

Methodology:

-

Preparation of Sodium Methoxide: 9 grams of sodium hydroxide is dissolved in 200 mL of methanol with stirring until the sodium hydroxide is fully dissolved.[8]

-

Transesterification: 800 mL of vegetable oil is heated to approximately 50°C. The prepared sodium methoxide solution is then added to the heated oil with vigorous stirring.[8] The mixture is maintained at 50°C and stirred for about 30 minutes.[8]

-

Separation: After 30 minutes, stirring is stopped, and the mixture is allowed to settle. The lower layer, containing crude glycerin, is separated.[8]

-

Acidification and Purification: The crude glycerin is acidified with hydrochloric acid to a pH of approximately 1 to precipitate fatty acids and neutralize any remaining base.[8] The solution is then allowed to settle.

-

Decolorization and Isolation: The crude glycerin is decanted from the settled salts and fatty acids. It is then dissolved in methanol, and activated charcoal is added to remove colored impurities.[8] The mixture is stirred and then filtered to remove the charcoal. The methanol is subsequently evaporated to yield purified glycerin.[8]

Signaling and Metabolic Pathways

Glycerin plays a crucial role in cellular metabolism, primarily through its entry into the glycolysis and gluconeogenesis pathways. It is also a key component of the glycerolipid/free fatty acid (GL/FFA) cycle.

Glycerol Metabolism

The metabolic fate of glycerol is depicted in the following workflow:

Caption: Metabolic pathway of glycerol.

Glycerol is first phosphorylated by glycerol kinase to form glycerol-3-phosphate.[9] This intermediate is then oxidized by glycerol-3-phosphate dehydrogenase to dihydroxyacetone phosphate (DHAP), which is an intermediate in both glycolysis and gluconeogenesis.[9]

Glycerolipid/Free Fatty Acid (GL/FFA) Cycle

The GL/FFA cycle involves the continuous synthesis and breakdown of glycerolipids. This cycle is vital for regulating energy homeostasis and generating signaling molecules.

Caption: The Glycerolipid/Free Fatty Acid Cycle.

This cycle represents a dynamic balance between the storage of fatty acids as triglycerides and their release for energy or signaling purposes.[10] Lipolysis, the breakdown of triglycerides, releases glycerol and free fatty acids.[9]

References

- 1. drugfuture.com [drugfuture.com]

- 2. Glycerol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Glycerol (data page) - Wikipedia [en.wikipedia.org]

- 7. metrohm.com [metrohm.com]

- 8. youtube.com [youtube.com]

- 9. Glycerol | Rupa Health [rupahealth.com]

- 10. Glycerolipid metabolism and signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycerin as a Precursor for Triacylglycerol Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerin, a simple polyol compound, serves as a fundamental backbone for the synthesis of triacylglycerols (TAGs), the primary form of energy storage in eukaryotes. This technical guide provides a comprehensive overview of the core biochemical pathways, enzymatic regulation, and hormonal control of TAG synthesis originating from glycerin. Detailed experimental protocols for key enzyme assays, quantitative data on enzyme kinetics, and the relative contributions of various synthetic pathways in different tissues are presented. Furthermore, this guide includes detailed signaling pathway diagrams generated using Graphviz to visually represent the complex regulatory networks governing this pivotal metabolic process. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, metabolism, and drug development targeting metabolic disorders.

Introduction

Triacylglycerols (TAGs) are crucial for energy homeostasis, functioning as the main reservoir of fatty acids. The synthesis of these neutral lipids is a multi-step enzymatic process that primarily occurs in the liver, adipose tissue, and intestine.[1] Glycerin, upon its conversion to glycerol-3-phosphate, provides the three-carbon backbone to which fatty acyl-CoAs are sequentially esterified to form a TAG molecule.[2] The primary route for this conversion is the Kennedy pathway, a series of reactions catalyzed by a specific set of enzymes. The dysregulation of TAG synthesis is implicated in a range of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), making the enzymes in this pathway attractive targets for therapeutic intervention.

The Glycerol-3-Phosphate Pathway (Kennedy Pathway)

The canonical pathway for TAG synthesis from glycerin is the glycerol-3-phosphate or Kennedy pathway.[1] This pathway involves four key enzymatic steps:

-

Phosphorylation of Glycerol: The initial step is the phosphorylation of glycerol to sn-glycerol-3-phosphate. This reaction is catalyzed by Glycerol Kinase (GK) , utilizing ATP as the phosphate donor.[2] In tissues like the liver and kidney where GK is present, free glycerol can be directly utilized.[2] In adipose tissue, which has low GK activity, glycerol-3-phosphate is primarily derived from dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis.[2]

-

First Acylation: sn-glycerol-3-phosphate is then acylated at the sn-1 position by a fatty acyl-CoA, a reaction catalyzed by Glycerol-3-Phosphate Acyltransferase (GPAT) . This step is considered the rate-limiting step in TAG synthesis and results in the formation of lysophosphatidic acid (LPA).[3]

-

Second Acylation: The newly formed LPA undergoes a second acylation at the sn-2 position, catalyzed by 1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT) , to produce phosphatidic acid (PA).

-

Dephosphorylation: The phosphate group is then removed from phosphatidic acid by Phosphatidic Acid Phosphatase (PAP) , also known as lipin, to yield diacylglycerol (DAG).

-

Third Acylation: The final and committed step in TAG synthesis is the acylation of DAG at the sn-3 position, catalyzed by Diacylglycerol Acyltransferase (DGAT) , to form triacylglycerol.

Visualization of the Kennedy Pathway

Caption: The Kennedy Pathway for Triacylglycerol Synthesis.

Key Enzymes and Their Kinetic Properties

The efficiency and regulation of TAG synthesis are dictated by the kinetic properties of the enzymes involved. A summary of available kinetic data for the key human enzymes is presented below.

| Enzyme | Isoform | Substrate | Km | Vmax | Tissue Distribution |

| Glycerol Kinase (GK) | - | Glycerol | 5.022 µM[4] | 1.548 U/mg[4] | Liver, Kidney[2] |

| ATP | 0.767 mM[4] | 1.130 U/mg[4] | |||

| Glycerol-3-Phosphate Acyltransferase (GPAT) | GPAT1 | Palmitoyl-CoA | - | - | Liver, Adipose Tissue[5] |

| GPAT2 | - | - | - | Testis, Liver[5] | |

| GPAT3 | - | - | - | Adipose Tissue[6] | |

| GPAT4 | - | - | - | Liver, Brown Adipose Tissue[6] | |

| Diacylglycerol Acyltransferase (DGAT) | DGAT1 | Oleoyl-CoA | Higher than DGAT2[7] | - | Ubiquitous[8] |

| DGAT2 | Oleoyl-CoA | Lower than DGAT1[7] | - | Liver, Adipose Tissue[8] |

Alternative Pathways for Triacylglycerol Synthesis

While the Kennedy pathway is the predominant route for de novo TAG synthesis in most tissues, alternative pathways exist, most notably the monoacylglycerol pathway .

The Monoacylglycerol Pathway

This pathway is particularly active in the enterocytes of the small intestine for the resynthesis of TAGs from dietary fats. In this pathway, 2-monoacylglycerol (2-MAG), a product of dietary TAG digestion, is directly acylated by Monoacylglycerol Acyltransferase (MGAT) to form DAG. The resulting DAG is then converted to TAG by DGAT. This pathway is a major contributor to fat absorption.

Tissue-Specific Contributions to Triacylglycerol Synthesis

The contribution of different pathways to overall TAG synthesis varies significantly between tissues, reflecting their distinct metabolic roles.

| Tissue | Primary Pathway for Glycerol-3-Phosphate | Predominant TAG Synthesis Pathway | Notes |

| Liver | Glycerol phosphorylation (via GK) and Glycolysis (DHAP)[2] | Kennedy Pathway (>90%)[1] | The liver is a central hub for TAG synthesis and VLDL secretion. |

| Adipose Tissue | Glycolysis (DHAP)[2] | Kennedy Pathway | Adipose tissue is the primary site for TAG storage. |

| Small Intestine (Enterocytes) | Glycolysis (DHAP) | Monoacylglycerol Pathway | Primarily for the absorption of dietary fats. |

Hormonal Regulation of Triacylglycerol Synthesis

TAG synthesis is tightly regulated by hormones, primarily insulin and glucagon, to match the body's energy status.

Insulin Signaling

Insulin, released in the fed state, promotes TAG synthesis through multiple mechanisms:

-

Increased Glucose Uptake: Insulin stimulates the translocation of GLUT4 transporters to the plasma membrane in adipose tissue, increasing glucose uptake and thereby the availability of DHAP for glycerol-3-phosphate synthesis.[2]

-

Transcriptional Upregulation of Lipogenic Enzymes: Insulin activates the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which upregulates the expression of key lipogenic genes, including GPAT1.[9]

Caption: Insulin signaling pathway promoting TAG synthesis.

Glucagon Signaling

Glucagon, secreted during fasting, has an inhibitory effect on TAG synthesis in the liver:

-

cAMP-Mediated Inhibition: Glucagon binds to its receptor, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. cAMP activates Protein Kinase A (PKA).[10]

-

Transcriptional Downregulation: Glucagon signaling, via the transcription factor CREBH, upregulates the expression of Insulin Induced Gene-2 (Insig-2a). Insig-2a inhibits the activation of SREBP-1c, thereby suppressing the transcription of lipogenic enzymes.[10]

Caption: Glucagon signaling pathway inhibiting TAG synthesis.

Experimental Protocols

Accurate measurement of the activity of key enzymes in the TAG synthesis pathway is crucial for research and drug development.

Isolation of Microsomes for GPAT and DGAT Assays

Microsomal fractions, which are rich in endoplasmic reticulum-associated enzymes like GPAT3, GPAT4, and DGAT, are often used for in vitro activity assays.

Protocol:

-

Homogenization: Homogenize fresh or thawed tissue (e.g., liver) in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) containing protease inhibitors.[11]

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.[12]

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 15 minutes) to pellet mitochondria.[11]

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction.[12]

-

-

Resuspension: Resuspend the microsomal pellet in an appropriate buffer for storage at -80°C or immediate use in enzyme assays.

Glycerol Kinase (GK) Activity Assay

This is a coupled spectrophotometric assay.

Materials:

-

Assay Buffer: 0.1 M MOPS-NaCl, pH 7.0, 1 mM 2-mercaptoethanol, 1 mM EDTA, 2 mM glycerol.[]

-

Reaction Mix: Assay buffer containing 2.5 mM ATP, 13.5 mM MgSO4, 0.188 mM 4-aminoantipyrine, 2.11 mM N-ethyl-N-(3-sulfopropyl) m-anisidine, 5 U/mL glycerol phosphate oxidase, and 5 U/mL peroxidase.[]

-

Cell or tissue lysate.

Procedure:

-

Pre-incubate the reaction mix and the cell/tissue lysate separately at 37°C for 5 minutes.[]

-

Initiate the reaction by adding the lysate to the reaction mix.

-

Monitor the increase in absorbance at 540 nm over time. The rate of color development is proportional to the GK activity.[]

Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay

This is a radiometric assay that measures the incorporation of radiolabeled glycerol-3-phosphate into LPA.

Materials:

-

Assay Buffer: 75 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 2 mg/ml fatty acid-free BSA, 1 mM DTT, 8 mM NaF.

-

Substrates: [³H]glycerol-3-phosphate and palmitoyl-CoA.

-

Microsomal or mitochondrial protein extract.

-

N-ethylmaleimide (NEM) to differentiate between NEM-sensitive (GPAT2, 3, 4) and NEM-resistant (GPAT1) isoforms.

Procedure:

-

Incubate the protein extract with or without NEM on ice.

-

Initiate the reaction by adding the substrates to the protein in the assay buffer.

-

Incubate at 23-37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a chloroform/methanol mixture.

-

Extract the lipids and separate them by thin-layer chromatography (TLC).

-

Quantify the radioactivity in the LPA spot using a scintillation counter.

Diacylglycerol Acyltransferase (DGAT) Activity Assay

This assay measures the incorporation of a radiolabeled or fluorescently tagged fatty acyl-CoA into TAG.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 15 mM MgCl2, 1 mg/ml BSA.

-

Substrates: 1,2-diacylglycerol and [¹⁴C]oleoyl-CoA or a fluorescently labeled fatty acyl-CoA.

-

Microsomal protein extract.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DAG, and the microsomal extract.

-

Initiate the reaction by adding the labeled fatty acyl-CoA.

-

Incubate at 37°C for a defined time.

-

Stop the reaction and extract the lipids.

-

Separate the lipids by TLC.

-

Quantify the amount of labeled TAG formed.

Measurement of Glycerol Incorporation into Triacylglycerols

This method assesses the overall rate of TAG synthesis from glycerol in intact cells or in vivo.

Materials:

-

Radiolabeled glycerol (e.g., [¹⁴C]-glycerol or [³H]-glycerol).

-

Cell culture or animal model.

Procedure:

-

Incubate cells or administer to an animal the radiolabeled glycerol for a specific period.

-

Harvest the cells or tissues of interest.

-

Extract the total lipids.

-

Separate the lipid classes, typically by TLC, to isolate the TAG fraction.

-

Quantify the radioactivity incorporated into the TAG fraction using scintillation counting.

Conclusion

The synthesis of triacylglycerols from glycerin is a fundamental metabolic process with profound implications for health and disease. The Kennedy pathway, governed by a series of key enzymes, is the primary route for this synthesis and is intricately regulated by hormonal signals that reflect the body's energetic state. A thorough understanding of the biochemical and regulatory nuances of this pathway, supported by robust experimental methodologies, is essential for the development of novel therapeutic strategies to combat metabolic disorders. This guide provides a comprehensive foundation for researchers and drug development professionals to advance their work in this critical area of metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Role of glycerol 3-phosphate and glycerophosphate acyltransferase in the nutritional control of hepatic triacylglycerol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Expression and regulation of GPAT isoforms in cultured human keratinocytes and rodent epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPAT1 Activity and Abundant Palmitic Acid Impair Insulin Suppression of Hepatic Glucose Production in Primary Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucagon regulates hepatic lipid metabolism via cAMP and Insig-2 signaling: implication for the pathogenesis of hypertriglyceridemia and hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Frontiers | Glucagon Receptor Signaling and Lipid Metabolism [frontiersin.org]

Methodological & Application

Application of glycerin in polyacrylamide gel electrophoresis (PAGE).

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique in life sciences for the separation of proteins, nucleic acids, and other macromolecules based on their electrophoretic mobility. A critical, yet sometimes overlooked, component in many PAGE protocols is glycerin (also known as glycerol). While primarily recognized for its role in sample loading, glycerin also contributes to the formation of gradient gels and the overall stability of protein samples. These application notes provide a detailed overview of the multifaceted roles of glycerin in PAGE, complete with experimental protocols and quantitative data to guide researchers in optimizing their electrophoresis experiments.

Key Applications of Glycerin in PAGE

Glycerin's utility in PAGE stems from its physical properties, primarily its density and viscosity, as well as its chemical nature as a protein stabilizer. Its applications can be categorized as follows:

-

Increasing Sample Density for Gel Loading: The most common application of glycerin is as a component of the sample loading buffer. Its high density ensures that the protein sample, when loaded, sinks to the bottom of the sample well in the polyacrylamide gel, preventing its diffusion into the running buffer.[1][2][3][4] This is crucial for achieving sharp, well-defined bands.

-

Formation of Gradient Gels: Glycerin is instrumental in the casting of gradient polyacrylamide gels. By creating a density gradient with glycerin, two different acrylamide solutions (a "heavy" and a "light" solution) can be mixed in a controlled manner to generate a continuous gradient of polyacrylamide concentration within the gel.[5][6][7][8] This allows for the separation of a wider range of protein molecular weights on a single gel.

-

Protein Stabilization: Glycerin is a known cryoprotectant and protein stabilizer.[3][9] In the context of PAGE, its presence in the sample buffer can help maintain the integrity of protein structure, particularly for sensitive proteins or during prolonged storage of samples prior to electrophoresis.[10][11]

Quantitative Data Summary

The concentration of glycerin is a critical parameter in the preparation of both sample loading buffers and gradient gels. The following tables summarize typical concentrations used in these applications.

Table 1: Glycerin Concentration in SDS-PAGE Sample Loading Buffers

| Loading Buffer Concentration | Typical Final Glycerin Concentration (v/v) | Other Key Components |

| 2X Laemmli Buffer | 20%[3][12] | 4% SDS, 10% 2-mercaptoethanol, 0.004% Bromophenol blue, 0.125 M Tris-HCl |

| 4X Loading Buffer | 40% (approx. 4.3 M)[13] | 8% SDS, 0.4 M DTT, 0.2 M Tris-HCl, 6 mM Bromophenol blue |

| 5X Loading Buffer | 50%[14][15] | 10% SDS, 500 mM DTT, 250 mM Tris-HCl, 0.05% Bromophenol blue |

| 6X Loading Buffer | 30-60% (variable) | Tris-HCl, SDS, Bromophenol blue, Reducing agent |

Table 2: Glycerin Concentration in Polyacrylamide Gradient Gel Solutions

| Solution | Typical Glycerin Concentration (v/v) | Purpose |

| "Heavy" Solution (High Acrylamide %) | 10-30%[6][16] | Increases density to facilitate gradient formation. |

| "Light" Solution (Low Acrylamide %) | 0% | Forms the lower density component of the gradient. |

Experimental Protocols

Protocol 1: Preparation of 2X SDS-PAGE Sample Loading Buffer

Materials:

-

Tris base

-

Sodium Dodecyl Sulfate (SDS)

-

Glycerin (Glycerol)

-

2-Mercaptoethanol (or Dithiothreitol - DTT)

-

Bromophenol blue

-

Deionized water

-

HCl

Procedure:

-

To prepare 10 mL of 2X Laemmli loading buffer, combine the following:

-

1.25 mL of 1M Tris-HCl, pH 6.8

-

2.0 mL of Glycerin

-

4.0 mL of 10% (w/v) SDS

-

0.5 mL of 2-Mercaptoethanol

-

0.25 mL of 1% (w/v) Bromophenol blue

-

2.0 mL of Deionized water

-

-

Mix the components thoroughly by vortexing.

-

Aliquot into smaller volumes and store at -20°C.

Protocol 2: Casting a Linear Gradient Polyacrylamide Gel (8-16%)

Materials:

-

Acrylamide/Bis-acrylamide solution (30% or 40%)

-

1.5 M Tris-HCl, pH 8.8

-

10% (w/v) SDS

-

Glycerin

-

Deionized water

-

Ammonium persulfate (APS), 10% (w/v)

-

Tetramethylethylenediamine (TEMED)

-

Gradient mixer

-

Peristaltic pump

-

Gel casting apparatus

Procedure:

-

Prepare the "Light" and "Heavy" Acrylamide Solutions:

-

8% "Light" Solution (15 mL):

-

7.95 mL Deionized water

-

4.0 mL 30% Acrylamide/Bis-acrylamide

-

2.5 mL 1.5 M Tris-HCl, pH 8.8

-

150 µL 10% SDS

-

-

16% "Heavy" Solution (15 mL):

-

3.95 mL Deionized water

-

8.0 mL 30% Acrylamide/Bis-acrylamide

-

2.5 mL 1.5 M Tris-HCl, pH 8.8

-

150 µL 10% SDS

-

1.5 mL Glycerin (for a final concentration of 10%)

-

-

-

Set up the Gradient Mixer:

-

Place a small stir bar in the mixing chamber (the one connected to the outlet).

-

Connect the outlet of the gradient mixer to the gel casting apparatus via tubing and a peristaltic pump.

-

-

Initiate Polymerization and Pour the Gel:

-

Add 15 µL of TEMED and 75 µL of 10% APS to both the "light" and "heavy" solutions. Mix gently but quickly.

-

Immediately pour the "heavy" solution into the reservoir chamber and the "light" solution into the mixing chamber of the gradient mixer.

-

Turn on the magnetic stirrer in the mixing chamber.

-

Open the valve between the two chambers and immediately start the peristaltic pump to deliver the solution to the gel cassette.

-

-

Overlay and Polymerize:

-

Once the gel is poured, carefully overlay the top with a thin layer of water-saturated butanol or isopropanol to ensure a flat surface.

-

Allow the gel to polymerize for 30-60 minutes.

-

-

Pour the Stacking Gel:

-

After the resolving gel has polymerized, pour off the overlay and rinse with deionized water.

-

Prepare a standard 4% stacking gel solution, pour it on top of the resolving gel, and insert the comb.

-

Allow the stacking gel to polymerize for at least 30 minutes.

-

Visualizations

Logical Relationship of Glycerin's Roles in PAGE

References

- 1. Workflow of SDS-PAGE Based Protein Separation | MtoZ Biolabs [mtoz-biolabs.com]

- 2. How to Prepare and Run an SDS-PAGE Gel Step by Step [synapse.patsnap.com]

- 3. Preparing protein samples for sds-page [ruf.rice.edu]

- 4. Why is glycerol used in SDS-PAGE? | AAT Bioquest [aatbio.com]

- 5. bio-rad.com [bio-rad.com]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. youtube.com [youtube.com]

- 8. reddit.com [reddit.com]

- 9. The Impact of Glycerol on an Affibody Conformation and Its Correlation to Chemical Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct Evidence for the Effect of Glycerol on Protein Hydration and Thermal Structural Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct Evidence for the Effect of Glycerol on Protein Hydration and Thermal Structural Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Introduction to SDS-PAGE - Separation of Proteins Based on Size [sigmaaldrich.com]

- 13. 4X SDS Sample Loading Buffer for Western Blotting [sigmaaldrich.com]

- 14. bosterbio.com [bosterbio.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Glycerin as a Solvent for Enzymatic Reagents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerin (also known as glycerol) is a simple polyol compound that is widely utilized as a solvent and stabilizing agent for enzymatic reagents. Its biocompatibility, cryoprotectant properties, and ability to modulate solvent viscosity make it an invaluable tool in biotechnology, diagnostics, and pharmaceutical development.[1][2] This document provides detailed application notes and protocols for the effective use of glycerin in enzyme-based applications.

Glycerin's utility stems from its unique physicochemical properties. It is a colorless, odorless, and viscous liquid that is fully miscible with water.[1][2] The three hydroxyl groups in the glycerol molecule allow for extensive hydrogen bonding, which is key to its function in stabilizing proteins and preventing freezing at sub-zero temperatures.[1]

Key Advantages of Using Glycerin

-

Enzyme Stabilization: Glycerin is a well-established cryoprotectant that prevents the formation of damaging ice crystals when enzyme solutions are stored at low temperatures, such as -20°C.[1][3] This significantly enhances the long-term stability and shelf-life of enzymes.[1] Many commercially available enzymes, like restriction enzymes and polymerases, are supplied in buffers containing 50% glycerol.[1][4]

-

Enhanced Solubility: In pharmaceutical formulations, glycerin can act as a co-solvent to increase the solubility of enzyme-based drugs, which is particularly useful for drug delivery systems.[1]

-

Modulation of Enzyme Kinetics: The increased viscosity of glycerin-containing solutions can slow down enzymatic reaction rates.[1][5] This property can be advantageous in certain experimental setups, such as stopped-flow kinetics, where precise control over reaction times is crucial.[1]

-

Compatibility with Analytical Techniques: Glycerin generally does not interfere with common analytical methods like UV-Vis spectroscopy, circular dichroism, or fluorescence, making it a suitable component in various assay buffers.[1]

Mechanism of Enzyme Stabilization

The stabilizing effect of glycerin on enzymes is attributed to the principle of "preferential hydration."[6] In an aqueous glycerin solution, water molecules preferentially interact with the protein surface. Glycerol is largely excluded from this hydration shell. This thermodynamically unfavorable exclusion of glycerol from the protein's vicinity forces the protein into a more compact, stable conformation, thus preserving its native structure and activity.[6] Additionally, studies have shown that glycerin can protect essential sulfhydryl groups in enzymes from oxidation by creating a more protected microenvironment.[7][8]

Data Presentation: Effects of Glycerin on Enzyme Properties

The following tables summarize quantitative data on the impact of glycerin on enzyme stability and kinetics.

| Enzyme | Glycerin Concentration | Observed Effect | Reference |

| Lactate Dehydrogenase | 10-30% (v/v) | Significantly improved stability during storage and freeze-thaw cycles.[1] | Wang et al., 2012 (as cited in[1]) |

| Aldehyde Dehydrogenase | 30% (v/v) | Maintained 100% activity after five freeze-thaw cycles, compared to only 9% activity retention without glycerin.[9] | Bradbury S. L., Jakoby W. B. (1972)[7][8][9][10] |

| Butyrylcholinesterase | 20% (v/v) | Recommended for dilute solutions to prevent complete loss of activity upon freezing and thawing.[11] | As cited in[11] |

| Various Immobilized Enzymes | Variable | The stabilizing effect is not universal and is dependent on the specific enzyme, its immobilization method, and the pH. In some cases, glycerin can cause destabilization.[11][12] | Braham, S. A., et al. (2021)[11][12] |

| Enzyme | Glycerin Concentration | Kinetic Parameter | Change | Reference |

| Aldehyde Dehydrogenase | 30% (v/v) | K_m for DPN | Decreased 3-fold | Bradbury S. L., Jakoby W. B. (1972)[7][8][10] |

| Aldehyde Dehydrogenase | 30% (v/v) | Binding constant for benzaldehyde | Decreased 10-fold | Bradbury S. L., Jakoby W. B. (1972)[7][8][10] |

| Aldehyde Dehydrogenase | 30% (v/v) | K_i for arsenite (inhibitor) | Increased 5-fold | Bradbury S. L., Jakoby W. B. (1972)[7][8][10] |

| Aldehyde Dehydrogenase | 30% (v/v) | K_i for Mapharsen (inhibitor) | Increased 50-fold | Bradbury S. L., Jakoby W. B. (1972)[7][8][10] |

Experimental Protocols

Protocol 1: Preparation of a 50% (v/v) Glycerol Enzyme Storage Buffer

This protocol describes the preparation of a standard storage buffer for enzymes to be kept at -20°C.

Materials:

-

Glycerol (ACS grade or higher, sterile)

-

Sterile, nuclease-free water

-

Buffer components (e.g., Tris-HCl, NaCl, EDTA)

-

Sterile graduated cylinders and beakers

-

Sterile filter unit (0.22 µm)

Procedure:

-

In a sterile beaker, dissolve the desired buffer components (e.g., Tris-HCl, NaCl, EDTA) in approximately 40% of the final volume of sterile, nuclease-free water.

-

Adjust the pH of the buffer solution to the desired value.

-

Slowly add an equal volume of 100% glycerol to the buffer solution while stirring gently to ensure thorough mixing. For a final volume of 100 mL, you would add 50 mL of the aqueous buffer to 50 mL of glycerol.

-

Add sterile, nuclease-free water to reach the final desired volume.

-

Sterile-filter the final 50% glycerol buffer through a 0.22 µm filter.

-

Store the buffer at 4°C.

Protocol 2: Storing a Purified Enzyme in 50% Glycerol

This protocol details the process of transferring a purified enzyme into a glycerol-based storage buffer.

Materials:

-

Purified enzyme solution

-

Prepared 50% (v/v) Glycerol Enzyme Storage Buffer (from Protocol 1)

-

Dialysis tubing or centrifugal ultrafiltration device

-

Stir plate and stir bar (for dialysis)

-

Centrifuge (for ultrafiltration)

Method A: Dialysis

-

Place the purified enzyme solution in a dialysis bag with an appropriate molecular weight cut-off.

-

Immerse the dialysis bag in a large volume (e.g., 1 L) of the 50% Glycerol Enzyme Storage Buffer at 4°C.

-

Stir the buffer gently on a stir plate for 4-6 hours.

-

Change the buffer and continue dialysis overnight at 4°C.

-

Recover the enzyme solution from the dialysis bag. The enzyme is now in the desired storage buffer.

Method B: Centrifugal Ultrafiltration

-

Add the purified enzyme solution to a centrifugal ultrafiltration device with an appropriate molecular weight cut-off.

-

Centrifuge according to the manufacturer's instructions to concentrate the enzyme.

-

Discard the flow-through.

-

Add the 50% Glycerol Enzyme Storage Buffer to the concentrated enzyme in the device to the original volume.

-

Gently mix and repeat the centrifugation step.

-

Repeat the buffer exchange (steps 4-5) two more times to ensure complete buffer exchange.

-

Recover the enzyme, which is now in the 50% Glycerol Enzyme Storage Buffer.

Protocol 3: Using an Enzyme Stored in 50% Glycerol in an Enzymatic Assay

This protocol provides guidelines for using an enzyme stored in a high concentration of glycerol in a downstream application, ensuring the final glycerol concentration does not interfere with the reaction.

Materials:

-

Enzyme stored in 50% glycerol

-

Assay buffer

-

Substrate solution

-

Other reaction components

-

Microplate or reaction tubes

-

Spectrophotometer or other detection instrument

Procedure:

-

Calculate the required enzyme volume: Determine the number of units of enzyme needed for your reaction.

-

Maintain a low final glycerol concentration: It is crucial to keep the final concentration of glycerol in the reaction mixture low, typically below 5-10%, as higher concentrations can inhibit enzyme activity or affect the reaction kinetics.[4][13]

-

Reaction setup:

-

In a reaction tube or microplate well, combine the assay buffer, substrate solution, and any other required co-factors or reagents.

-

Add water to bring the volume close to the final reaction volume, accounting for the volume of the enzyme to be added.

-

Initiate the reaction by adding the calculated small volume of the enzyme stock (stored in 50% glycerol). For example, if the final reaction volume is 100 µL, adding 10 µL of the enzyme stock will result in a final glycerol concentration of 5%.

-

-

Mixing: Mix the reaction gently but thoroughly. Due to the viscosity of the glycerol-containing enzyme stock, ensure it is fully dispersed in the reaction mixture. This can be achieved by gentle pipetting up and down.[14]

-

Incubation and measurement: Incubate the reaction at the optimal temperature and for the desired time. Measure the reaction progress using the appropriate detection method.

Visualizations

Caption: Workflow for preparing an enzyme for storage in a glycerol-based buffer.

Caption: Workflow for using a glycerol-stored enzyme in an enzymatic assay.

Caption: Conceptual diagram of enzyme stabilization by glycerin via preferential hydration.

References

- 1. allhdi.com [allhdi.com]

- 2. labproinc.com [labproinc.com]

- 3. meridianbioscience.com [meridianbioscience.com]

- 4. fire.biol.wwu.edu [fire.biol.wwu.edu]

- 5. Glycerol's Impact on Enzyme Activity in Biocatalysis [eureka.patsnap.com]

- 6. lib.ysu.am [lib.ysu.am]

- 7. Glycerol as an Enzyme-Stabilizing Agent: Effects on Aldehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Glycerol as an enzyme-stabilizing agent: effects on aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Positive effect of glycerol on the stability of immobilized enzymes: Is it a universal fact? - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]

- 13. Does glycerol intefere an enzymatic reaction ? - Protein and Proteomics [protocol-online.org]

- 14. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Glycerin as a Component of Storage Buffers for Proteins and Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term stability of purified proteins and enzymes is paramount for reproducible experimental results and the development of effective protein-based therapeutics. A key challenge in protein handling and storage is preventing denaturation, aggregation, and loss of biological activity. Glycerin (also commonly referred to as glycerol in scientific literature) is a widely used cryoprotectant and stabilizing agent in protein storage buffers. Its inclusion can significantly enhance the shelf-life and maintain the functional integrity of a wide range of proteins and enzymes.

This document provides detailed application notes on the use of glycerin in protein storage buffers, protocols for buffer preparation and stability assessment, and quantitative data to guide researchers in optimizing their storage conditions.

Mechanism of Action: How Glycerin Stabilizes Proteins

Glycerin's protective effects on proteins stem from several key physicochemical properties. It is a polyol (a sugar alcohol) that is highly soluble in water and forms extensive hydrogen bond networks.

As a Cryoprotectant: During freezing, the formation of ice crystals can physically damage protein structures and lead to increased local solute concentrations, which can denature proteins. Glycerin lowers the freezing point of the solution and promotes the formation of a vitrified (glass-like) state at low temperatures, rather than crystalline ice.[1][2] This amorphous solid state immobilizes the protein and prevents the formation of damaging ice crystals.[1][2]

As a Stabilizer: At a molecular level, glycerin is preferentially excluded from the protein surface. This phenomenon, known as preferential hydration, forces water molecules to interact with the protein surface, which in turn favors a more compact, natively folded protein conformation.[1] This reduces the exposure of hydrophobic residues that can lead to aggregation.[1][3] Glycerin also increases the viscosity of the solution, which can limit protein unfolding and aggregation by slowing down molecular motion.

A simplified representation of glycerin's stabilizing effect is illustrated below.

Caption: Glycerin's protective mechanism on proteins.

Quantitative Data on Glycerin's Efficacy

The optimal concentration of glycerin is protein-dependent and should be determined empirically. However, the following tables provide a summary of commonly used concentrations and reported stability data for different protein types.

Table 1: Recommended Glycerin Concentrations for Protein Storage

| Storage Temperature | Recommended Glycerin Concentration (% v/v) | Purpose | Reference |

| -20°C | 25 - 50% | Prevents freezing, allowing for repeated sampling without freeze-thaw cycles. | [2][4] |

| -80°C | 10 - 25% | Acts as a cryoprotectant to minimize damage during flash-freezing and long-term storage. | [2] |

Table 2: Effect of Glycerin on Antibody Stability

| Antibody Type | Storage Condition | Observation | Reference |

| General IgG | -20°C in 50% glycerin | Prevents freezing and aggregation, obviating the need for freeze-thaw cycles. | [1][2][3] |

| Purified Antibodies | -80°C | Not recommended for storage in 50% glycerin as this is below its freezing point. | [2][4] |

Table 3: Stability of Commercial Liquid Feed Enzymes with and without Glycerin

| Enzyme | Storage Temperature | Carrier | Activity Recovery after 7.5 months | Reference |

| Xylanase | 4°C | Glycerol | ~108% | [5] |

| Xylanase | 4°C | Water | ~90% | [5] |

| Cellulase | 4°C | Glycerol | ~86% | [5] |

| Cellulase | 4°C | Water | ~78% | [5] |

| α-Amylase | 4°C | Glycerol | ~95% | [5] |

| α-Amylase | 4°C | Water | ~85% | [5] |

| Xylanase | 30°C | Glycerol | ~100% | [5] |

| Xylanase | 30°C | Water | ~85% | [5] |

| Cellulase | 30°C | Glycerol | ~76% | [5] |

| Cellulase | 30°C | Water | ~75% | [5] |

| α-Amylase | 30°C | Glycerol | ~85% | [5] |

| α-Amylase | 30°C | Water | ~70% | [5] |

Experimental Protocols

Protocol 1: Preparation of a 50% (v/v) Glycerin Protein Storage Buffer

This protocol describes the preparation of a generic protein storage buffer containing 50% glycerin, suitable for storage at -20°C. The buffer composition should be optimized for the specific protein of interest.

Materials:

-

Sterile, molecular biology grade water

-

Glycerin (molecular biology grade, sterile)

-

Buffering agent (e.g., Tris-HCl, HEPES, PBS)

-

Salt (e.g., NaCl, KCl)

-

Other additives as required (e.g., EDTA, DTT, β-mercaptoethanol)

-

Sterile filtration unit (0.22 µm)

-

Sterile storage bottles

Procedure:

-

Prepare the Aqueous Buffer Component:

-

In a sterile beaker, dissolve the buffering agent, salt, and any other non-glycerin additives in approximately 45% of the final desired volume of sterile water.

-

Adjust the pH to the desired value. Note that the pH of Tris buffers is temperature-dependent.

-

-

Add Glycerin:

-

Slowly add an equal volume of 100% sterile glycerin to the aqueous buffer component (e.g., 50 mL of glycerin to 50 mL of aqueous buffer for a final 50% glycerin solution).

-

Glycerin is viscous, so ensure accurate measurement. Pipetting slowly and allowing the glycerin to fully dispense is crucial.

-

-

Mix Thoroughly:

-

Stir the solution on a magnetic stir plate until the glycerin is completely dissolved and the solution is homogenous. This may take some time due to the high viscosity.

-

-

Adjust Final Volume and Filter Sterilize:

-

Bring the solution to the final desired volume with sterile water if necessary.

-

Filter the final buffer through a 0.22 µm sterile filter unit to remove any potential microbial contamination.

-

-

Storage:

-

Store the buffer at 4°C.

-

Example Final Buffer Composition:

-

20 mM Tris-HCl, pH 7.5

-

150 mM NaCl

-

1 mM EDTA

-

1 mM DTT

-

50% (v/v) Glycerin

Protocol 2: Optimizing Glycerin Concentration using Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm) in various buffer conditions.[6][7][8][9][10] An increase in Tm indicates increased protein stability.

Materials:

-

Purified protein of interest

-

A range of glycerin concentrations (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v) in the base buffer

-

Fluorescent dye (e.g., SYPRO Orange)

-

Real-time PCR instrument

-

96-well PCR plates

Procedure:

-

Prepare Protein-Dye Mixture:

-

Dilute the purified protein to a final concentration of 0.1-0.2 mg/mL in the base buffer.

-

Add the fluorescent dye to the protein solution at the manufacturer's recommended concentration.

-

-

Set up the 96-well Plate:

-

Pipette the protein-dye mixture into the wells of a 96-well PCR plate.

-

Add varying concentrations of glycerin to the wells to achieve the desired final concentrations.

-

Include a no-glycerin control.

-

-

Run the Thermal Shift Assay:

-

Place the plate in a real-time PCR instrument.

-

Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Monitor the fluorescence at the appropriate excitation and emission wavelengths for the dye.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature. A sigmoidal curve will be generated as the protein unfolds, exposing hydrophobic regions that bind the dye and increase its fluorescence.

-

The midpoint of this transition is the Tm.

-

Compare the Tm values across the different glycerin concentrations. The concentration that yields the highest Tm is considered optimal for thermal stability.

-

Protocol 3: Assessing Protein Aggregation using Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[11][12][13][14] It is a powerful technique to quantify the amount of monomeric, aggregated, and fragmented protein in a sample after storage.

Materials:

-

Protein sample stored in a glycerin-containing buffer

-

SEC column appropriate for the size of the protein and its potential aggregates

-

HPLC or FPLC system with a UV detector

-

Mobile phase compatible with the protein and the column (typically a buffered saline solution)

Procedure:

-

System and Column Equilibration:

-

Equilibrate the SEC column and the chromatography system with the mobile phase until a stable baseline is achieved.

-

-

Sample Preparation:

-

Thaw the stored protein sample (if frozen).

-

Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet any large, insoluble aggregates.

-

-

Injection and Separation:

-

Inject a defined volume of the supernatant onto the equilibrated SEC column.

-

Run the separation at a constant flow rate.

-

-

Data Analysis:

-

Monitor the elution profile at 280 nm (for proteins containing tryptophan and tyrosine).

-

Aggregates will elute first, followed by the monomeric protein, and then any smaller fragments.

-

Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of aggregation.

-

Workflow and Visualization

The following diagrams illustrate a typical workflow for optimizing protein storage conditions and a decision tree for selecting appropriate buffer components.

Caption: A typical experimental workflow for optimizing protein storage.

Caption: A decision guide for storage buffer components.

Concluding Remarks

Glycerin is an invaluable tool for enhancing the stability and longevity of purified proteins and enzymes. By understanding its mechanism of action and empirically determining the optimal concentration for a specific protein, researchers can significantly improve the quality and reproducibility of their work. The protocols and data presented in this application note provide a solid foundation for developing robust and reliable protein storage strategies. It is always recommended to perform initial stability studies to confirm the suitability of a chosen storage buffer for each new protein or enzyme.

References

- 1. antibodiesinc.com [antibodiesinc.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. antibodiesinc.com [antibodiesinc.com]

- 4. abcam.cn [abcam.cn]

- 5. archive.sciendo.com [archive.sciendo.com]

- 6. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. efce.ch.bme.hu [efce.ch.bme.hu]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. lcms.cz [lcms.cz]

Application Notes: The Role of Glycerin in Mitigating Ice Crystal Damage During Cryopreservation

Introduction

Cryopreservation, the process of preserving biological materials like cells, tissues, and organs at ultra-low temperatures, is a cornerstone of modern research, biotechnology, and medicine.[1] The primary challenge in cryopreservation is preventing the formation of ice crystals, which can cause lethal mechanical damage to cellular structures.[2][3][4] During freezing, the formation of extracellular ice increases the solute concentration in the remaining unfrozen liquid, leading to osmotic stress and cellular dehydration.[5] If cooling is too rapid, lethal intracellular ice crystals can also form.[5] Cryoprotective agents (CPAs) are essential molecules used to mitigate this damage.[1][5] Glycerin (also known as glycerol) was one of the first and remains one of the most widely used CPAs, valued for its efficacy and relatively low toxicity compared to other agents like dimethyl sulfoxide (DMSO).[6][7]

Mechanism of Action

Glycerin's cryoprotective effect stems from its physicochemical properties and its interaction with water molecules. As a small, highly soluble molecule with three hydroxyl groups, it readily forms hydrogen bonds.[8][9]

-

Lowering the Freezing Point: Glycerin disrupts the hydrogen bonding network between water molecules, which is necessary for ice crystal formation.[1][9] This interference lowers the freezing point of the solution, a phenomenon known as freezing point depression.[8][9]

-

Preventing Intracellular Ice Formation: By penetrating the cell membrane, glycerin increases the intracellular solute concentration. This makes it more difficult for intracellular ice to form and promotes vitrification—a glass-like, non-crystalline state of water—at ultra-low temperatures.[3][10]

-

Reducing Osmotic Stress: During slow cooling, as ice forms in the extracellular space, water moves out of the cell, causing it to shrink. Glycerin reduces the amount of extracellular ice formed at any given temperature, thereby lessening the osmotic gradient and mitigating excessive cellular dehydration and damage from high solute concentrations.[5]

-

Increasing Viscosity: Glycerin increases the viscosity of the aqueous solution, which slows the diffusion of water molecules and further impedes the growth of any ice crystals that may have nucleated.[10][11]

Molecular dynamics simulations show that glycerin molecules can competitively adsorb onto the face of an ice crystal, occupying the lattice sites of water molecules and physically disrupting the symmetry required for further crystal growth.[11]

Quantitative Data Summary

The optimal concentration of glycerin is cell-type dependent and represents a balance between cryoprotective efficacy and potential toxicity.[10][12] High concentrations can be toxic, causing cellular damage unrelated to freezing.[13][14][15]

| Cell/Tissue Type | Glycerin Concentration | Key Finding | Reference |

| Boar Spermatozoa | 2% and 3% | Showed the best anti-apoptotic effects and preservation of sperm parameters compared to higher (5-14%) and lower (0%) concentrations. | [16][17] |

| Human Adipose Tissue | 70% | Preserved tissue bioactivity (G3PDH activity) at levels comparable to fresh tissue. Showed highest in vivo retention rate (52.37%) post-transplantation. | [18][19] |

| Human Adipose Tissue | 80% | High cell viability of stromal vascular fraction (SVF) cells (61.63%), though slightly lower than 70% group. | [18] |

| Choanoflagellate (S. rosetta) | 15% | Identified as the most effective concentration for recovery of both the choanoflagellate and its co-cultured bacteria, superior to 5% and 10% concentrations. | [20] |

| Chicken Sperm | > 6% | Caused complete infertility and inhibited colonization of sperm storage tubules, demonstrating significant toxicity at higher concentrations. | [13] |

| E. coli | 25% | Resulted in significantly fewer recovered colonies (15) after 7 freeze-thaw cycles compared to a polymer-based cryoprotectant (69). | [21] |

Impact on Cellular Signaling Pathways

Cryopreservation is a significant cellular stressor that can trigger programmed cell death, or apoptosis.[1] Glycerin, at optimal concentrations, can mitigate this response. In boar spermatozoa, cryopreservation without adequate protection leads to the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.

A study on boar sperm demonstrated that using 2% and 3% glycerin provided the best anti-apoptotic effects.[16][17] This was correlated with the expression of key apoptosis-related genes:

-

Fas/FasL Pathway (Extrinsic): Optimal glycerin concentrations help regulate the expression of Fas and Fas Ligand, which initiate the death receptor pathway.

-

Bcl-2/Bax Pathway (Intrinsic): The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is critical for cell survival. Appropriate glycerin levels help maintain a favorable Bcl-2/Bax ratio, preventing mitochondrial-led apoptosis.[16]

Protocols: Cryopreservation Using Glycerin

These protocols provide a general framework. Optimization for specific cell lines or organisms is often necessary.[6] Always use sterile techniques and work in a laminar flow hood.

Protocol 1: General Cryopreservation of Adherent Mammalian Cells

This protocol is adapted from standard procedures for freezing mammalian cell lines.[22][23]

Materials

-

Log-phase adherent cells

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

Dissociation agent (e.g., Trypsin-EDTA)

-

Sterile Glycerol (cell culture grade)

-

Sterile cryogenic vials

-

Controlled-rate freezing container (e.g., Mr. Frosty) or programmable freezer

-

-80°C freezer and liquid nitrogen storage dewar

Methodology

-

Prepare Freezing Medium: Prepare a 2X freezing medium consisting of complete growth medium with 20% sterile glycerol. For example, mix 8 mL of complete medium with 2 mL of sterile glycerol. Keep on ice.

-

Cell Harvest:

-

Aspirate the growth medium from the culture flask.

-

Wash the cell monolayer once with PBS.

-

Add enough trypsin-EDTA to cover the cell layer and incubate at 37°C until cells detach (typically 2-5 minutes).

-

Neutralize the trypsin by adding at least 2 volumes of complete growth medium.

-

Transfer the cell suspension to a 15 mL conical tube.

-

-

Cell Count and Centrifugation:

-

Perform a cell count and viability assessment (e.g., using trypan blue). Viability should be >90% for optimal results.[22]

-

Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.

-

Aspirate the supernatant carefully, leaving the cell pellet intact.

-

-

Resuspension:

-

Aliquoting: Dispense 1 mL of the final cell suspension into each pre-labeled cryogenic vial.

-

Controlled Freezing:

-

Place the vials into a controlled-rate freezing container.

-

Transfer the container to a -80°C freezer. This ensures a cooling rate of approximately -1°C per minute, which is critical for minimizing intracellular ice formation.[5]

-

-

Long-Term Storage: After 24 hours, transfer the vials from the -80°C freezer to the vapor phase of a liquid nitrogen dewar for long-term storage (below -130°C).[22]

Protocol 2: Cryopreservation of Bacteria

This protocol is a standard method for creating long-term bacterial stocks.[24]

Materials

-

Overnight liquid culture of bacteria

-

Sterile Glycerol

-

Sterile deionized water

-

Sterile screw-cap microtubes or cryogenic vials

Methodology

-

Prepare Glycerol Stock Solution: Prepare a sterile 30% (v/v) glycerol solution by mixing 30 mL of glycerol with 70 mL of deionized water. Sterilize by autoclaving.[24]

-

Mix Culture and Glycerol: In a sterile tube, mix equal volumes of the overnight bacterial culture and the sterile 30% glycerol solution. For example, add 500 µL of culture to 500 µL of 30% glycerol. This yields a final glycerol concentration of 15%.[24]

-

Vortex: Vortex the tube gently to ensure the mixture is homogeneous.

-

Storage:

-

Label the tube clearly with the strain name, date, and other relevant information.

-

Place the tube directly into a -80°C freezer for long-term storage. For bacteria, a slow cooling rate is not always necessary.

-

Protocol 3: Thawing and Recovery of Cryopreserved Cells

Rapid thawing is crucial to prevent ice crystal recrystallization, which can damage cells.[2]

Materials

-

Cryovial of frozen cells

-

37°C water bath

-

Pre-warmed complete growth medium

-

Sterile 15 mL conical tube

-

Appropriate culture vessel (flask or plate)

Methodology

-

Rapid Thaw: Remove the cryovial from liquid nitrogen storage. Immediately place it in a 37°C water bath until only a small sliver of ice remains (usually < 60 seconds). Do not fully submerge the cap to avoid contamination.[23]

-

Dilution:

-

Wipe the outside of the vial with 70% ethanol before opening in a laminar flow hood.

-

Using a pipette, immediately transfer the thawed cell suspension into a 15 mL conical tube containing 9-10 mL of pre-warmed complete growth medium. This dilutes the glycerol, reducing its potential toxicity.[6]

-

-

Centrifugation: Centrifuge the cells at low speed (e.g., 200 x g) for 5 minutes to pellet the viable cells.

-

Resuspension and Plating:

-

Discard the supernatant containing the glycerol.

-

Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed growth medium.

-

Transfer the cell suspension to a new culture vessel.

-

-

Incubation: Place the culture vessel in a 37°C incubator. Monitor the cells for attachment (if adherent) and growth over the next 24-48 hours. It is common to change the medium after 24 hours to remove any residual dead cells and cryoprotectant.

References

- 1. susupport.com [susupport.com]

- 2. Mechanisms of stabilization, damage during freezing | BioCoR [biocor.umn.edu]

- 3. Tomorrow Bio 4.0 [tomorrow.bio]

- 4. mdpi.com [mdpi.com]

- 5. Cryopreservation - Wikipedia [en.wikipedia.org]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycerol - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. How Glycerol Influences Cell Viability in Cryopreservation [eureka.patsnap.com]

- 11. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 12. Cryoprotectant Toxicity: Facts, Issues, and Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Is glycerol a good cryoprotectant for sperm cells? New exploration of its toxicity using avian model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of additive compounds on glycerol-induced damage to human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effects of glycerol on apoptotic signaling pathways during boar spermatozoa cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The effect of glycerol as a cryoprotective agent in the cryopreservation of adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Ice Recrystallization Inhibiting Polymers Enable Glycerol-Free Cryopreservation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cell Freezing Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 23. docs.abcam.com [docs.abcam.com]

- 24. cyto.purdue.edu [cyto.purdue.edu]

Application of Glycerin in Drug Delivery Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerin, a simple polyol compound, is a versatile excipient widely used in the pharmaceutical industry due to its unique physicochemical properties.[1] Its biocompatibility, low toxicity, and multifaceted roles as a solvent, humecant, plasticizer, and viscosity modifier make it an invaluable component in a variety of drug delivery systems.[2][3] This document provides detailed application notes, experimental protocols, and quantitative data on the use of glycerin in oral, topical, and transdermal drug delivery systems.

Application Notes

Glycerin's utility in drug delivery stems from its ability to modify the physical and chemical properties of formulations, thereby enhancing drug solubility, stability, and bioavailability.

Glycerin as a Solvent and Cosolvent

Glycerin is an excellent solvent for many pharmaceutical ingredients.[3] Its three hydroxyl groups allow it to form hydrogen bonds, making it miscible with water and capable of dissolving a wide range of both hydrophilic and lipophilic compounds.[4]

-

Oral Liquids: In oral solutions, syrups, and elixirs, glycerin acts as a solvent and cosolvent to dissolve or suspend active pharmaceutical ingredients (APIs).[5] Its sweet taste also helps to mask the unpleasant taste of some drugs, improving patient compliance, particularly in pediatric formulations.[3][6]

-

Topical and Transdermal Preparations: For topical and transdermal systems, glycerin's solvent properties are crucial for dissolving the API within the formulation matrix, ensuring uniform drug distribution.[7]

Glycerin as a Humectant and Moisturizer

Glycerin is highly hygroscopic, meaning it attracts and retains moisture from the air.[4] This property is particularly beneficial in topical and transdermal drug delivery.

-

Topical Formulations: In creams, lotions, and gels, glycerin acts as a humectant, preventing the formulation from drying out and maintaining its consistency.[8] It also hydrates the stratum corneum, the outermost layer of the skin, which can enhance the penetration of some drugs.[7][9]

-

Wound Healing: Its moisturizing properties can create a favorable environment for wound healing.[8]

Glycerin as a Plasticizer

Plasticizers are added to polymeric films to increase their flexibility and reduce brittleness. Glycerin is a commonly used plasticizer in the fabrication of transdermal patches and oral films.[10][11]

-

Transdermal Patches: By incorporating glycerin into the polymer matrix of a transdermal patch, the flexibility of the patch is increased, ensuring better conformity to the skin and patient comfort.[10]

-

Oral Films: In fast-dissolving oral films, glycerin improves the mechanical properties, preventing the film from cracking or breaking during handling and administration.

Glycerin as a Viscosity Modifier

The viscosity of a formulation can significantly impact its feel, spreadability, and drug release characteristics. Glycerin's high viscosity allows it to be used as a thickening agent in various liquid and semi-solid preparations.

-

Oral and Topical Liquids: In oral suspensions and topical solutions, glycerin increases the viscosity, which can help to keep the drug particles suspended and ensure uniform dosage.

-

Semi-Solid Formulations: In creams and ointments, glycerin contributes to the desired rheological properties, affecting how the product spreads on the skin.

Quantitative Data

The concentration of glycerin in a formulation can have a significant impact on its physical properties and, consequently, on drug delivery. The following tables summarize the quantitative effects of glycerin on viscosity and drug solubility.

Table 1: Viscosity of Aqueous Glycerin Solutions at 20°C

| Glycerin Concentration (% w/w) | Viscosity (mPa·s) |

| 0 | 1.002 |

| 10 | 1.307 |

| 20 | 1.76 |

| 30 | 2.45 |

| 40 | 3.79 |

| 50 | 6.05 |

| 60 | 10.9 |

| 70 | 23.4 |

| 80 | 62.4 |

| 90 | 212 |

| 100 | 1412 |

Table 2: Solubility of Various Drugs in Glycerin-Water Mixtures

| Drug | Glycerin Concentration (% w/w) | Temperature (°C) | Solubility | Reference |

| Acetaminophen | 0 (Pure Water) | 25 | 1:70 (g/mL) | [3] |

| Acetaminophen | 100 (Pure Glycerin) | 25 | 1:40 (g/mL) | [3] |

| Acetaminophen | 40 (in Ethanol) | 20 | 5.13 x 10⁻³ (mole fraction) | [9] |

| Ibuprofen | 100 (Pure Glycerol) | 50 | ~40 g/L | [12] |

| Naproxen | 0 (in Water) | 25 | 5.13 x 10⁻⁶ (mole fraction) | [13] |

| Naproxen | 20 (in PEG 200/Water) | 25 | ~1.5 x 10⁻⁵ (mole fraction) | [13] |

| Diclofenac Sodium | 100 (in Glycerol) | 32 | ~20 wt% | [14] |

| Diclofenac Sodium | 20 (in Water) | 25 | ~1.5% (m/v) | [15] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of glycerin in drug delivery systems.

Protocol 1: Preparation of a Pediatric Oral Paracetamol Solution (120 mg/5 mL)

This protocol describes the preparation of a simple oral solution where glycerin is used as a cosolvent, sweetener, and viscosity modifier.

Materials:

-

Paracetamol (Micronized): 2.4 g

-

Glycerin: 25 mL

-

Propylene Glycol: 10 mL

-

Sorbitol Solution (70%): 15 mL

-

Sucrose: 30 g

-

Sodium Benzoate: 0.1 g

-

Citric Acid Monohydrate: 0.05 g

-

Flavoring Agent (e.g., Cherry Flavor): q.s.

-

Coloring Agent (e.g., Red Food Color): q.s.

-

Purified Water: q.s. to 100 mL

Equipment:

-

Beakers (250 mL, 500 mL)

-

Stirring hot plate with magnetic stirrer

-

Graduated cylinders

-

Volumetric flask (100 mL)

-

pH meter

-

Filter paper

Procedure:

-

Preparation of the Syrup Base:

-

In a 500 mL beaker, add 30 g of sucrose to 30 mL of purified water.

-

Heat the mixture on a stirring hot plate to about 60-70°C while stirring until the sucrose is completely dissolved.

-

Remove from heat and allow to cool.

-

-

Dissolution of Active Ingredient and Excipients:

-

In a separate 250 mL beaker, add 10 mL of propylene glycol and 25 mL of glycerin.

-

Gently heat the mixture to about 50°C on a stirring hot plate.

-

Slowly add 2.4 g of paracetamol to the heated glycerin-propylene glycol mixture while stirring continuously until a clear solution is obtained.

-

In a small amount of purified water, dissolve 0.1 g of sodium benzoate and 0.05 g of citric acid monohydrate.

-

-

Compounding the Final Solution:

-

Add the dissolved sodium benzoate and citric acid solution to the syrup base from step 1 and mix well.

-

Slowly add the paracetamol solution from step 2 to the syrup base with continuous stirring.

-

Add 15 mL of sorbitol solution and mix thoroughly.

-

Add the desired quantity of flavoring and coloring agents.

-

Transfer the solution to a 100 mL volumetric flask and make up the volume with purified water.

-

Mix the final solution until uniform.

-

-

Quality Control:

-

pH Measurement: Measure the pH of the final solution. The target pH is typically between 4.5 and 5.5.

-

Assay: Determine the concentration of paracetamol in the final solution using a validated analytical method (e.g., HPLC) to ensure it is within the specified range (e.g., 95-105% of 120 mg/5 mL).[2]

-

Viscosity: Measure the viscosity of the solution using a viscometer.

-

Protocol 2: Fabrication of a Transdermal Patch by Solvent Casting Method

This protocol details the fabrication of a matrix-type transdermal patch using glycerin as a plasticizer.

Materials:

-

Drug (e.g., Ketoprofen): 100 mg

-

Polymer (e.g., Hydroxypropyl Methylcellulose - HPMC): 400 mg

-

Glycerin: 100 mg (25% w/w of polymer)

-

Solvent (e.g., Ethanol:Water, 1:1 mixture): 10 mL

-

Backing membrane (e.g., 3M Scotchpak™ 9733)

-

Release liner (e.g., 3M Scotchpak™ 1022)

Equipment:

-

Beaker (50 mL)

-

Magnetic stirrer

-

Casting knife or film applicator

-

Flat, level casting surface (e.g., glass plate)

-

Oven with controlled temperature

-

Petri dish

Procedure:

-

Preparation of the Drug-Polymer Solution:

-

Accurately weigh 400 mg of HPMC and dissolve it in 10 mL of the ethanol:water mixture in a 50 mL beaker with continuous stirring using a magnetic stirrer until a clear, homogenous solution is formed.

-

Accurately weigh 100 mg of the drug (ketoprofen) and add it to the polymer solution. Continue stirring until the drug is completely dissolved.

-

Accurately weigh 100 mg of glycerin and add it to the drug-polymer solution. Stir for another 15-20 minutes to ensure uniform mixing.[10][11]

-

-

Casting of the Film:

-

Secure the release liner onto the flat casting surface.

-

Pour the prepared solution onto the center of the release liner.

-

Use a casting knife or film applicator set to a specific thickness (e.g., 500 µm) to spread the solution evenly across the release liner.

-